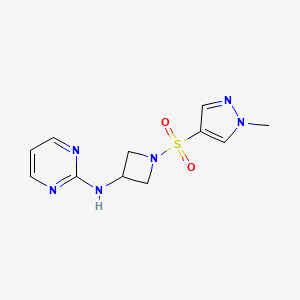
N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H14N6O2S and its molecular weight is 294.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been reported to exhibit diverse pharmacological effects .
Mode of Action
It is known that the 1-methyl-1h-pyrazol-4-yl moiety can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of potential effects .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a range of potential effects .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with similar structures .
Actividad Biológica
N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Contributes to the compound's reactivity and biological interactions.
- Azetidine Ring : Provides a cyclic structure that may influence pharmacokinetics.
- Sulfonyl Group : Enhances solubility and facilitates interactions with biological targets.
- Pyrimidine Moiety : Known for its role in nucleic acid structures and various biological functions.
Biological Activity
Research indicates that this compound may possess significant biological activities, particularly in the following areas:
Enzyme Inhibition
Studies suggest that this compound can act as an enzyme inhibitor, targeting specific pathways involved in diseases. The sulfonyl group may facilitate binding to active sites of enzymes, thus inhibiting their function. Ongoing investigations focus on identifying the specific enzymes affected and quantifying the inhibition potency.
Receptor Binding Affinity
The compound's ability to bind to various receptors is under investigation. Its structural diversity allows it to interact with multiple targets, potentially leading to therapeutic applications in areas such as cancer treatment and infectious diseases.
Research Findings
Recent studies have highlighted the compound's potential applications:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazole Intermediate : Reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride.
- Azetidine Formation : Subsequent reaction with azetidine derivatives under controlled conditions.
- Final Assembly : Coupling with pyrimidine derivatives to yield the final product.
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of related compounds, N-(1-methyl-1H-pyrazol-4-yl)sulfonyl derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonyl group significantly affected antibacterial potency, highlighting the importance of structural variations in developing effective antimicrobial agents.
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of pyrimidine-based compounds, revealing that derivatives similar to N-(1-methyl-1H-pyrazol-4-yl)sulfonyl compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
Propiedades
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-8-10(5-14-16)20(18,19)17-6-9(7-17)15-11-12-3-2-4-13-11/h2-5,8-9H,6-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQTZDWNWGGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













